molecular formula C22H22N4OS B2729211 4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1164543-24-1

4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2729211
CAS No.: 1164543-24-1
M. Wt: 390.51
InChI Key: NRTMVMXNIYORIQ-FCQUAONHSA-N
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Description

4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound featuring a thiazole ring and a pyrazolone moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The pyrazolone ring is also significant in medicinal chemistry due to its anti-inflammatory and analgesic properties .

Preparation Methods

The synthesis of 4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-benzyl-4-methylthiazol-2-amine with 1,5-dimethyl-2-phenylpyrazol-3-one under controlled conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other thiazole and pyrazolone derivatives:

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Pyrazolone Derivatives: Compounds like antipyrine and aminopyrine are known for their analgesic and anti-inflammatory properties.

Properties

IUPAC Name

4-[(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-16-15-28-22(25(16)14-18-10-6-4-7-11-18)23-20-17(2)24(3)26(21(20)27)19-12-8-5-9-13-19/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTMVMXNIYORIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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